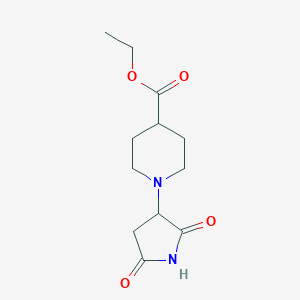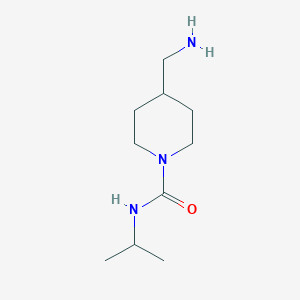
3-(Difluoromethyl)-5-fluoropyridine
Overview
Description
3-(Difluoromethyl)-5-fluoropyridine (DFMP) is an important organic compound in the field of medicinal and synthetic chemistry. It is a versatile building block for the synthesis of a wide range of compounds, including those with potential therapeutic activity. DFMP has been used in the synthesis of a variety of drugs and organic compounds, as well as in the development of new materials.
Scientific Research Applications
Medical Imaging
3-(Difluoromethyl)-5-fluoropyridine and related fluoropyridines are significant in medical imaging, particularly in Positron Emission Tomography (PET). The introduction of fluorine-18 into pyridines enhances the stability and potential of radiotracers, making them more effective in PET imaging. This advancement is crucial for improving the diagnostic accuracy in medical imaging (Carroll et al., 2007).
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, difluoromethyl groups, such as those in 3-(Difluoromethyl)-5-fluoropyridine, play a vital role. They are key structural motifs in pharmaceuticals and agrochemicals. The development of new fluoromethylation protocols using photoredox catalysis has been a significant advancement, allowing for more efficient and selective fluoromethylation reactions under mild conditions (Koike & Akita, 2016).
Catalysis and Chemical Reactions
The study of catalytic hydrodefluorination of fluoropyridines, including compounds like 3-(Difluoromethyl)-5-fluoropyridine, reveals insights into the regioselectivity and chemoselectivity of C-F and C-H bond cleavage. This research is crucial for understanding and improving reaction mechanisms in catalysis (McKay et al., 2015).
Pesticide Manufacturing
Compounds similar to 3-(Difluoromethyl)-5-fluoropyridine are used as intermediates in the manufacturing of pesticides. The transformation of these compounds into various pyridines demonstrates their versatility and significance in industrial applications (Schlosser & Bobbio, 2002).
Pharmaceuticals Synthesis
3-(Difluoromethyl)-5-fluoropyridine derivatives are essential in the synthesis of pharmaceuticals. For instance, their use in continuous flow difluoromethylation for the efficient synthesis of active pharmaceutical ingredients, such as eflornithine, highlights their importance in drug development (Köckinger et al., 2018).
Radiosynthesis
The compound's derivatives are used in radiosynthesis for medical imaging applications. Developing robust processes for the radiosynthesis of fluoropyridines, such as 3-(Difluoromethyl)-5-fluoropyridine, facilitates the production of radiotracers used in PET scans (Pauton et al., 2019).
Nerve Agent Poisoning Treatment
Some derivatives of 3-(Difluoromethyl)-5-fluoropyridine have potential applications in the treatment of nerve agent poisoning. The synthesis and study of quaternary pyridine salts show potential use in medical countermeasures against organophosphorus nerve agents (Timperley et al., 2005).
Chemoselective Functionalization
The chemoselective functionalization of fluoropyridines is a crucial aspect of synthetic chemistry. This process allows for the selective substitution of specific groups in the molecule, leading to a range of derivatives with potential applications in various fields (Stroup et al., 2007).
properties
IUPAC Name |
3-(difluoromethyl)-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFIQWCTWWRYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296655 | |
| Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-5-fluoropyridine | |
CAS RN |
1374659-37-6 | |
| Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-(difluoromethyl)-5-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)


![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)
![3-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1398996.png)






amine](/img/structure/B1399009.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1399010.png)
